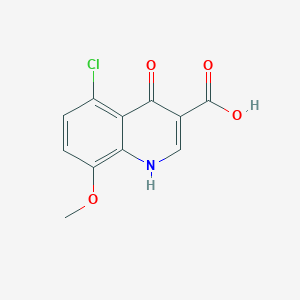
ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate (ECMQC) is a synthetic small molecule that has been developed for a wide range of scientific research applications. ECMQC has a broad range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Applications De Recherche Scientifique
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Medical Intermediates: Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate is utilized as a medical intermediate in pharmaceutical research and development. Its role as an intermediate allows for the synthesis of various therapeutic agents, particularly those targeting microbial infections and related diseases .
Biological Activity Against Cancer Cells: Research has indicated that derivatives of quinoline compounds, such as ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate, show promise in treating cancer cells. The compound’s structure enables it to interact with cellular components, potentially inhibiting cancer cell growth and proliferation .
Antimicrobial Properties: The antimicrobial properties of quinoline derivatives make them valuable in the development of new antibiotics and antiseptics. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate may contribute to treatments for bacterial, fungal, or viral infections .
Inhibition of Human Butyrylcholinesterase (hBChE): Studies have shown that quinoline derivatives can inhibit hBChE, an enzyme associated with neurodegenerative diseases like Alzheimer’s. This compound’s ability to inhibit hBChE suggests potential applications in developing treatments for such conditions .
Synthesis of Indole Derivatives: Indole derivatives are prevalent in natural products and pharmaceuticals. Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be used in synthesizing indole derivatives, which have various biological activities and therapeutic applications .
Drug Discovery Scaffold: Quinolines serve as vital scaffolds in drug discovery due to their versatile chemical structure. This compound provides a framework for developing new drugs with improved efficacy and reduced side effects .
Thermo Fisher Scientific Royal Society of Chemistry MDPI Royal Society of Chemistry
Propriétés
IUPAC Name |
ethyl 5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)7-6-15-11-9(18-2)5-4-8(14)10(11)12(7)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJJOXUTVCCCKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352762 |
Source


|
| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
CAS RN |
27333-34-2 |
Source


|
| Record name | ethyl 5-chloro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride, cis](/img/no-structure.png)
